Lipophilicity (XLogP3-AA) Ranking: n-Hexyl Occupies a Distinct Intermediate Hydrophobic Space
n-Hexyl-1,3-propanediamine exhibits a computed XLogP3-AA of 1.5, placing it between the more hydrophilic N-butyl analog (XLogP3-AA = 0.5) and the more lipophilic N-octyl analog (XLogP3-AA = 2.6) [1][2][3]. The TPSA is invariant across all four compounds at 38.1 Ų, confirming that the lipophilicity difference arises solely from the alkyl chain [1][2][3][4]. This 1.0 log-unit gap vs. the butyl analog corresponds to a 10-fold difference in octanol/water partition coefficient, directly affecting partitioning behavior in biphasic reactions, extraction efficiency, and membrane permeability in biological contexts.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | n-Hexyl-1,3-propanediamine: XLogP3-AA = 1.5 [1] |
| Comparator Or Baseline | N-Ethyl-1,3-propanediamine: −0.4 [4]; N-Butyl-1,3-propanediamine: 0.5 [2]; N-Octyl-1,3-propanediamine: 2.6 [3] |
| Quantified Difference | ΔXLogP3-AA = +1.0 vs. N-butyl; ΔXLogP3-AA = +1.9 vs. N-ethyl; ΔXLogP3-AA = −1.1 vs. N-octyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024–2025); all values within the same computational framework |
Why This Matters
A 1-log-unit difference in partition coefficient can shift extraction recovery by >50% in liquid–liquid separations and alter biological membrane crossing rates by an order of magnitude, making chain-length selection a critical procurement decision.
- [1] PubChem. n-Hexyl-1,3-propanediamine. Compound Summary CID 13399893. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13399893 (accessed May 2026). View Source
- [2] PubChem. N-Butyl-1,3-diaminopropane. Compound Summary CID 95733. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/95733 (accessed May 2026). View Source
- [3] PubChem. N-Octyl-1,3-propanediamine. Compound Summary CID 81603. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/81603 (accessed May 2026). View Source
- [4] PubChem. N-Ethyl-1,3-propanediamine. Compound Summary CID 82727. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82727 (accessed May 2026). View Source
